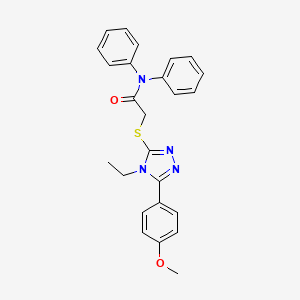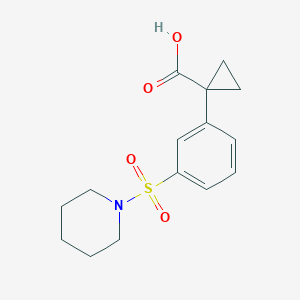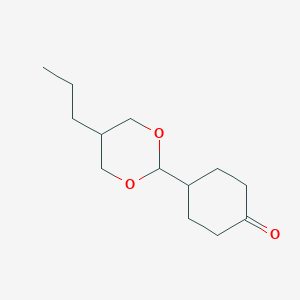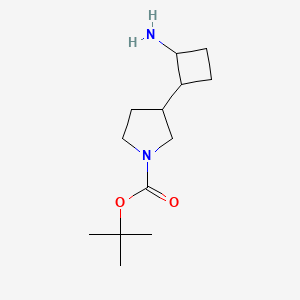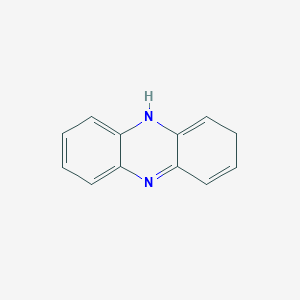
2,10-Dihydrophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10-Dihydrophenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,10-Dihydrophenazine can be synthesized through several methods. One common approach involves the Buchwald-Hartwig C-N coupling reaction. In this method, 5,10-dihydrophenazine is reacted with 1,4-dibromobenzene in the presence of a palladium catalyst, such as [Pd(OAc)2]3, and a base like BuONa in o-xylene solvent . The reaction is typically carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,10-Dihydrophenazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Its redox properties make it suitable for applications in electrochemical processes.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur at the nitrogen atoms or aromatic rings of this compound using electrophilic or nucleophilic reagents.
Major Products: The major products formed from these reactions include various phenazine derivatives, which can exhibit different properties and applications depending on the substituents introduced .
Scientific Research Applications
2,10-Dihydrophenazine has found applications in multiple scientific research fields:
Mechanism of Action
The mechanism of action of 2,10-dihydrophenazine involves its redox properties. It can undergo reversible oxidation and reduction, facilitating electron transfer processes. In antimicrobial applications, this compound disrupts bacterial cell membranes, increases susceptibility to oxidative stress, and interferes with protein synthesis . In energy storage applications, it acts as a redox-active center, enhancing charge transfer and storage capacity .
Comparison with Similar Compounds
Phenazine: A parent compound with similar redox properties but different substitution patterns.
5,10-Dihydrophenazine: A closely related compound with similar applications in electrochemical devices.
N,N′-Diaryldihydrophenazines: These compounds exhibit similar redox behavior and are used in photoredox catalysis.
Uniqueness: 2,10-Dihydrophenazine stands out due to its specific substitution pattern, which imparts unique redox properties and enhances its stability in various applications. Its ability to undergo multiple redox cycles without significant degradation makes it a valuable compound for energy storage and antimicrobial applications .
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,10-dihydrophenazine |
InChI |
InChI=1S/C12H10N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-3,5-8,14H,4H2 |
InChI Key |
GMOGVMIKHQEKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC3=CC=CC=C3NC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


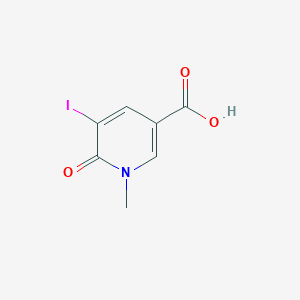
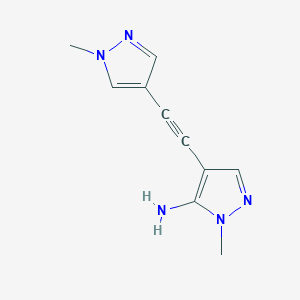
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
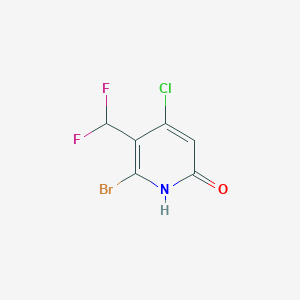

![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)
